molecular formula C17H19N3O B2584805 N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide CAS No. 1223631-99-9

N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide

Cat. No. B2584805
CAS RN: 1223631-99-9
M. Wt: 281.359
InChI Key: MMXHJAHUNXPAMI-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide, also known as JNJ-54175446, is a novel compound that has been developed for scientific research purposes. It belongs to the class of indole-based compounds and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a serotonin receptor that is involved in the regulation of mood, anxiety, and cognitive function. Antagonism of the 5-HT7 receptor has been shown to have anxiolytic and antidepressant-like effects in animal models.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to have analgesic effects in animal models of neuropathic pain. N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and cognitive function.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a valuable tool for investigating the role of the 5-HT7 receptor in various neurological and psychiatric disorders. N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to using N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been established. Furthermore, the exact mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide. One direction is to investigate its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and Alzheimer's disease. Another direction is to further elucidate the mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide and its effects on neurotransmitter systems and neuroplasticity. Additionally, the development of more potent and selective 5-HT7 receptor antagonists based on the structure of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is also a potential future direction.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide involves the reaction of 3-(cyanomethyl)indole with cyclopropylamine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired product in good purity and yield. The synthesis method has been optimized to provide a scalable and cost-effective route for the production of N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide has been developed for scientific research purposes and has shown potential in various preclinical studies. It has been found to have anxiolytic and antidepressant-like effects in animal models. It has also shown promising results in the treatment of neuropathic pain and cognitive impairment associated with Alzheimer's disease. N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide is being investigated for its potential use in the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-10-11-20(14-8-9-14)17(21)7-3-4-13-12-19-16-6-2-1-5-15(13)16/h1-2,5-6,12,14,19H,3-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXHJAHUNXPAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-4-(1H-indol-3-yl)butanamide

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